molecular formula C12H15ClN2O2 B3081446 2-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride CAS No. 1103580-98-8

2-(2-Ethyl-benzoimidazol-1-YL)-propionic acid hydrochloride

Cat. No. B3081446
CAS RN: 1103580-98-8
M. Wt: 254.71 g/mol
InChI Key: XNABJDSDJRCHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Ethyl-benzoimidazol-1-yl)-acetic acid hydrazide” is a chemical compound with the molecular formula C11H14N4O and a molecular weight of 218.26 . It is intended for research use only and is not intended for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group attached to a benzimidazole ring, which is further connected to an acetic acid hydrazide group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a predicted melting point of 197.50° C and a predicted boiling point of 500.2° C at 760 mmHg. The predicted density is 1.3 g/cm3, and the predicted refractive index is n20D 1.65 .

Scientific Research Applications

Zeolite-like Metal–Organic Frameworks Synthesis

Tang, Wu, Wang, and Zhang (2017) synthesized zeolite-like metal–organic frameworks using mixed 2-(1-hydroxy-ethyl)-3H-benzoimidazole-5-carboxylic acid and tetrazole ligands. These frameworks demonstrated high chemical stability and CO2 uptake capacity, indicating potential applications in gas storage and separation (Tang, Wu, Wang, & Zhang, 2017).

Degradant Impurities Characterization in Drug Products

In a study by Chen et al. (2015), two degradant impurities in bendamustine hydrochloride, an antitumor agent, were identified and characterized. They used high-performance liquid chromatography and nuclear magnetic resonance (NMR) for analysis, contributing to the understanding of drug stability and impurity profiling (Chen et al., 2015).

Antimicrobial Activity of Benzoimidazole Derivatives

El-Meguid (2014) studied new compounds containing benzoimidazole moieties for their antimicrobial activities. The compounds were tested against various bacteria and fungi, demonstrating the potential of benzoimidazole derivatives in antimicrobial drug development (El-Meguid, 2014).

Molecular Structure and Conformation Studies

Raouafi et al. (2007) conducted a study on the structure and conformation of N-(1H-Benzimidazol-2-yl)-N′-benzyl proponamidine. Using NMR and X-ray diffraction, they provided insights into the molecular architecture of benzoimidazole derivatives, useful for the design of new chemical entities (Raouafi et al., 2007).

Corrosion Inhibition Studies

Ammal, Prasad, and Joseph (2018) investigated the anticorrosion properties of benzimidazole derivatives in hydrochloric acid, demonstrating their effectiveness as corrosion inhibitors for metals. This research is significant for industrial applications in metal preservation (Ammal, Prasad, & Joseph, 2018).

Synthesis and Evaluation of NMDA Antagonists

Baudy et al. (2001) synthesized a series of benzimidazole-spaced phosphono-alpha-amino acid derivatives, exhibiting potent NMDA antagonistic activity. This research contributes to the development of new neuroprotective agents (Baudy et al., 2001).

properties

IUPAC Name

2-(2-ethylbenzimidazol-1-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16;/h4-8H,3H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNABJDSDJRCHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1C(C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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